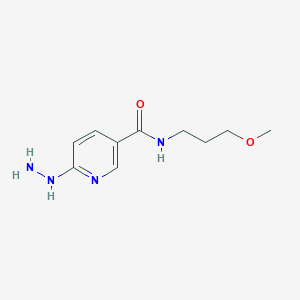![molecular formula C12H14N4 B1453979 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline CAS No. 1094285-37-6](/img/structure/B1453979.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline
Overview
Description
“4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 950094-59-4 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 4- (6,7-dihydro-5H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl)aniline .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12N4/c12-9-5-3-8 (4-6-9)11-14-13-10-2-1-7-15 (10)11/h3-6H,1-2,7,12H2 . This code provides a specific description of the molecular structure of the compound.More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Molecular Docking and Quantitative Structure-Activity Relationship Studies
The docking and quantitative structure-activity relationship (QSAR) studies of compounds including pyrrolo[2,1-c][1,2,4]triazol derivatives (similar to the compound ) reveal significant insights. These compounds have been studied as c-Met kinase inhibitors. Molecular docking helps in analyzing the molecular features contributing to high inhibitory activity, while QSAR methods, including Comparative Molecular Similarity Analysis (CoMSIA), provide predictive models for biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of various pyrrolo[1,2-c][1,2,3]triazoles and related compounds have been explored. These studies provide a foundational understanding of how such compounds can be synthesized and manipulated chemically, potentially leading to new applications in material science or pharmacology (Dulcere, Tawil, & Santelli, 1990).
Structural Analysis and Synthesis of Derivatives
Research on the pyrolysis of 4-aryl-5-amino-v-triazolines leading to compounds like 1,2,4-triaryl-3-aminopyrroles demonstrates the potential for creating various derivatives of the core structure. These studies can provide valuable insights into the potential applications of such derivatives in different scientific fields (Pocar, Trimarco, & Bombieri, 1998).
Cytotoxic Activity and Drug Design
The synthesis of new azole and azine systems based on the chromeno[3,4-c]pyrrole-3,4-dione structure and their evaluation for cytotoxic activity highlight the potential for developing novel therapeutic agents. Such compounds could be significant in designing drugs with improved efficacy and selectivity (Azab, Aly, & Gobouri, 2017).
Electroluminescent Properties for Technological Applications
Research into the electroluminescent properties of indazole, pyrazole, and triazole/triphenylamine-based compounds, which are structurally related to pyrrolo[2,1-c][1,2,4]triazol, suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-5-3-9(4-6-10)8-12-15-14-11-2-1-7-16(11)12/h3-6H,1-2,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDRPOXHLUDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



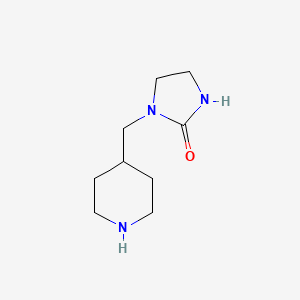
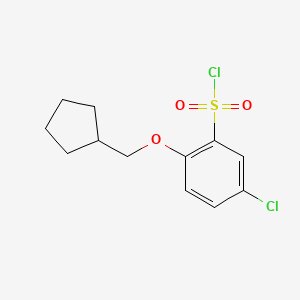

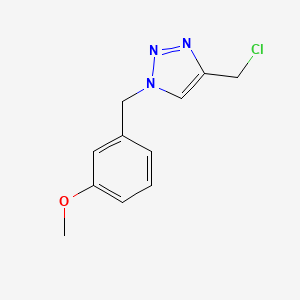
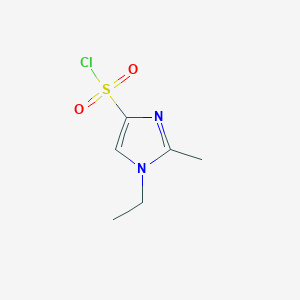
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
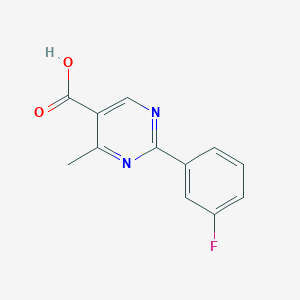
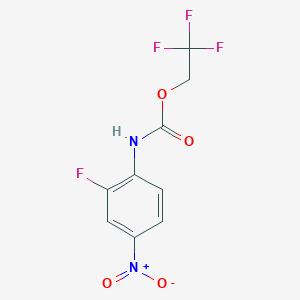
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
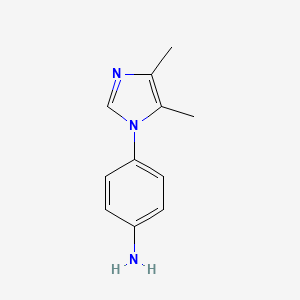
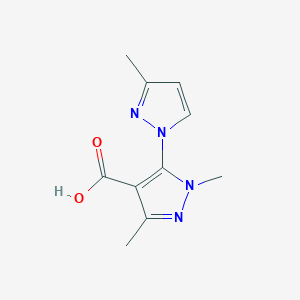
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)
